![molecular formula C11H9N3O2S2 B2946378 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)propanoic acid CAS No. 704875-01-4](/img/structure/B2946378.png)
2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)propanoic acid
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Description
The compound “2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)propanoic acid” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This scaffold is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . It has been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives involves several steps . The process starts with the preparation of 1,ω-bis((acetylphenoxy)acetamide)alkanes, which are then brominated using NBS to produce novel bis(2-bromoacetyl)phenoxy)acetamides . These compounds react with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and o-phenylenediamine derivatives to afford the corresponding bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives .Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . This core structure can manifest substituents around a core scaffold in defined three-dimensional (3D) representations . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives include bromination, reaction with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, and reaction with o-phenylenediamine derivatives . These reactions lead to the formation of bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives .Future Directions
The future directions for research on 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives could include further exploration of their diverse pharmacological activities . In particular, their potential as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents could be investigated further . Additionally, the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases could be a promising area of future research .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit cytotoxic activities . More research is needed to identify the specific targets of this compound.
Mode of Action
It’s worth noting that similar compounds have been found to exhibit cytotoxic activities , suggesting that they may interact with cellular targets to induce cell death
Biochemical Pathways
Compounds with similar structures have been found to exhibit cytotoxic activities , suggesting that they may affect pathways related to cell survival and proliferation
Pharmacokinetics
The molecular weight and formula of the compound are provided , which could potentially influence its pharmacokinetic properties. More research is needed to determine the ADME properties of this compound and their impact on its bioavailability.
Result of Action
Compounds with similar structures have been found to exhibit cytotoxic activities , suggesting that they may induce cell death
properties
IUPAC Name |
2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S2/c1-6(9(15)16)17-10-12-13-11-14(10)7-4-2-3-5-8(7)18-11/h2-6H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHCMMFAXPTJNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NN=C2N1C3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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